(2-Carboxyethyl)dimethylsulfonium Bromide

Description

Overview of Biologically Active Sulfur-Containing Organic Compounds

Sulfur is an essential element for all living organisms, playing a critical role in the structure and function of a vast array of biomolecules. britannica.comtandfonline.com Organosulfur compounds, organic substances containing sulfur, are noted for their varied occurrence and properties, from the amino acids that form the building blocks of proteins to vitamins and hormones. britannica.comwikipedia.org

Key examples of biologically active sulfur-containing compounds include:

Amino Acids: Methionine and cysteine are two of the 20 common amino acids that contain sulfur. wikipedia.org These are fundamental to protein structure and function.

Vitamins and Coenzymes: Essential vitamins such as biotin (Vitamin B7) and thiamine (Vitamin B1), as well as the coenzyme α-lipoic acid, contain sulfur and are vital for various metabolic processes. britannica.comwikipedia.org

Antioxidants: The tripeptide glutathione (B108866) is a primary antioxidant within cells, protecting them from damage caused by reactive oxygen species. wikipedia.org

Natural Products: A diverse range of natural products from plants and marine organisms contain sulfur. mdpi.com For instance, allicin from garlic and glucosinolates from cruciferous vegetables are known for their biological activities. openagrar.de

The significance of these compounds is underscored by the fact that while most plants and microorganisms can assimilate inorganic sulfur, animals must obtain it from organic sources in their diet. tandfonline.commdpi.com

Structural Classification and General Significance of Sulfonium (B1226848) Salts in Biochemistry

Sulfonium salts represent a specific class of organosulfur compounds. A sulfonium ion is a cation featuring a sulfur atom bonded to three organic substituents, resulting in a general formula of [SR₃]⁺. wikipedia.orgnih.gov This positively charged sulfur center gives these compounds unique chemical properties. The sulfur atom in a sulfonium salt possesses a stereochemically active lone pair of electrons, leading to a pyramidal geometry. nih.gov

In biochemistry, sulfonium compounds play crucial roles. Notable examples include:

S-adenosylmethionine (SAM): This molecule is a key methyl donor in numerous metabolic pathways, including the biosynthesis of DNA, RNA, proteins, and lipids. It is found widely in nature. wikipedia.org

S-methylmethionine (SMM): Also known as "vitamin U," this compound is found in many plants and is involved in various metabolic processes. wikipedia.org

Dimethylsulfoniopropionate (DMSP): Abundant in marine environments, DMSP is produced by phytoplankton and is a central molecule in the global sulfur cycle. wikipedia.org

The positive charge on the sulfur atom makes sulfonium salts effective alkylating agents and versatile intermediates in organic synthesis. researchgate.netfiveable.me Their reactivity allows them to participate in nucleophilic substitution reactions and other biochemical transformations. researchgate.netfiveable.me

Historical Context of (2-Carboxyethyl)dimethylsulfonium Bromide Research in Aquatic Sciences

This compound, also known as Dimethylsulfoniopropionate Bromide (Br-DMPT), has garnered significant attention in the field of aquatic sciences, primarily for its role as a potent feed attractant for aquatic species. lonyetech.com Research has shown that compounds containing the (CH₃)₂S- group are strong attractants for fish, acting as a key stimulus for their taste receptors. lonyetech.com

The main active component is chemically related to dimethyl-β-propiothetin (DMPT), a naturally occurring sulfonium compound. lonyetech.com Studies focusing on fish behavior and electrophysiology identified DMPT as having one of the strongest attractant effects among known substances. lonyetech.com The mechanism of action involves stimulating the sense of smell, which leads to a series of feeding behaviors including approaching the food source, biting, and swallowing. lonyetech.com Due to its properties, the bromide salt form is often used in practical applications like aquaculture feed. lonyetech.com

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research on this compound extends beyond its function as a simple feed attractant. Recent studies have investigated its broader physiological impacts on aquatic organisms, particularly in the context of aquaculture and the development of sustainable, non-fish meal-based diets.

Key Research Areas:

Flesh Quality and Nutritional Value: Studies have shown that dietary supplementation with Br-DMPT can improve the muscle quality of fish. This includes enhancing nutritive values, flavor, the profile of healthy fatty acids, and physical properties of the flesh. researchgate.net Research on grass carp (B13450389) (Ctenopharyngodon idella) fed non-fish meal diets found that Br-DMPT supplementation improved muscle texture indicators such as hardness and springiness. researchgate.net

Gill Health: Research has been conducted on the protective effects of Br-DMPT on the gill health of grass carp, particularly after bacterial infections like those caused by Flavobacterium columnare. nih.gov This suggests a role in modulating the immune response and protecting vital organs.

Unaddressed Questions: While progress has been made, several questions remain. The precise molecular mechanisms through which Br-DMPT enhances antioxidant status and improves flesh quality are not fully elucidated. Further research is needed to understand its metabolic fate in different aquatic species and to optimize its application in various aquaculture feed formulations to ensure sustainable and high-quality fish production. The full extent of its protective effects against different pathogens and environmental stressors also warrants further investigation.

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-carboxyethyl(dimethyl)sulfanium;bromide |

| CAS Number | 20986-22-5 |

| Molecular Formula | C₅H₁₁BrO₂S |

| Molecular Weight | 215.11 g/mol |

| Appearance | White to Almost white powder/crystal |

Source: PubChem CID 19881914 nih.gov, TCI AMERICA

Table 2: Summary of Recent Research Findings on Br-DMPT in Grass Carp (Ctenopharyngodon idella)

| Research Focus | Key Findings |

|---|---|

| Muscle Quality | Dietary supplementation improved muscle nutritive values, flavor, healthy fatty acid content, and physical texture properties. researchgate.net |

| Antioxidant Status | Enhanced the antioxidant capacity in fish fed non-fish meal diets. researchgate.net |

| Gill Health | Showed protective effects on gill health status after infection with Flavobacterium columnare. nih.gov |

| Growth & Digestion | Previous studies indicated it enhanced growth and digestive capacity in fish on non-fish meal diets. researchgate.net |

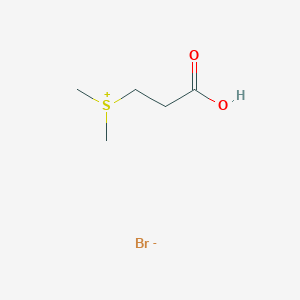

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-carboxyethyl(dimethyl)sulfanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S.BrH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHXPHLUQGMQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(=O)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600971 | |

| Record name | (2-Carboxyethyl)(dimethyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20986-22-5 | |

| Record name | (2-Carboxyethyl)(dimethyl)sulfanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Carboxyethyl)dimethylsulfonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physiological Roles and Functional Impacts of 2 Carboxyethyl Dimethylsulfonium Bromide in Aquatic Organisms

Enhancement of Growth Performance and Feed Utilization Efficiency

Research indicates that dietary supplementation with (2-Carboxyethyl)dimethylsulfonium Bromide can positively influence the growth and feed utilization of aquatic organisms. These effects are attributed to its role in metabolic processes and nutrient absorption.

Dietary Influence on Somatic Growth Rates and Biomass Accumulation

Table 1: Effect of a Related Sulfonium (B1226848) Compound (DMPT) on Growth Performance of On-Growing Grass Carp (B13450389) Data from a study on an all-plant protein diet, showcasing the compound's growth-promoting potential.

| Parameter | Control (0 mg/kg DMPT) | 280 mg/kg DMPT (Optimal) |

| Feed Intake (FI) | Reduced | Significantly Increased |

| Percentage Weight Gain (PWG) | Reduced | Significantly Increased |

| Specific Growth Rate (SGR) | Reduced | Significantly Increased |

Source: Adapted from research on DMPT supplementation in grass carp. researchgate.net

Regulation of Protein and Lipid Metabolism in Edible Tissues

Table 2: Influence of this compound on Muscle Composition of Grass Carp

| Parameter | Control (0 mg/kg Br-DMPT) | 260.0 mg/kg Br-DMPT |

| Crude Protein (%) | Lower | Significantly Increased |

| Crude Lipid (%) | Lower | Significantly Increased |

Source: Adapted from research on grass carp fed non-fish meal diets. researchgate.netsci-hub.se

Immunomodulatory Effects and Organ Health Maintenance

A significant body of research has focused on the immunomodulatory properties of this compound, highlighting its role in enhancing the health and disease resistance of aquatic organisms. These effects are manifested through the strengthening of immune organs and the potentiation of both innate and adaptive immune responses.

Enhancement of Innate and Adaptive Immune Responses

This compound has been observed to significantly enhance both the innate and adaptive immune systems in fish. In studies involving grass carp, dietary supplementation led to increased activities of key innate immune enzymes like lysozyme (B549824) (LZ) and acid phosphatase (ACP). nih.govnih.gov It also elevated the levels of important humoral components such as complement 3 (C3), complement 4 (C4), and immunoglobulin M (IgM), which is a key molecule in the adaptive immune response. nih.govnih.govnih.gov

Table 3: Effect of this compound on Key Immune Parameters in Grass Carp

| Immune Parameter | Effect of Supplementation | Immune System Branch |

| Lysozyme (LZ) Activity | Increased nih.govnih.gov | Innate |

| Acid Phosphatase (ACP) Activity | Increased nih.govnih.gov | Innate |

| Complement 3 (C3) Content | Increased nih.govnih.gov | Innate |

| Immunoglobulin M (IgM) Content | Increased nih.govnih.gov | Adaptive |

| Antimicrobial Peptides (mRNA levels) | Upregulated nih.gov | Innate |

| Anti-inflammatory Cytokines (mRNA levels) | Upregulated nih.govnih.gov | Innate & Adaptive Regulation |

| Pro-inflammatory Cytokines (mRNA levels) | Downregulated nih.govnih.gov | Innate & Adaptive Regulation |

Source: Compiled from studies on grass carp. nih.govnih.govnih.gov

Mechanisms of Disease Resistance Against Aquatic Pathogens

This compound (DMSB) has demonstrated significant potential in enhancing disease resistance in aquatic organisms by bolstering their immune and antioxidant defenses. Research on grass carp (Ctenopharyngodon idella) has shown that dietary supplementation with DMSB can effectively protect the fish against infection from Flavobacterium columnare, a prevalent and harmful pathogen in freshwater fish that leads to gill destruction. sci-hub.senih.gov Studies indicate that appropriate levels of DMSB in the diet lead to a notable decrease in gill rot morbidity and an improvement in gill histological symptoms following pathogen exposure. nih.govovid.com

After a challenge with Aeromonas hydrophila, another aquatic pathogen, grass carp fed diets supplemented with DMSB showed significantly decreased morbidity of skin hemorrhage and lesions. nih.gov The compound appears to work by modulating key signaling pathways involved in immunity and inflammation, such as the NF-κB and TOR pathways. nih.gov

| Pathogen | Observed Protective Effects | Associated Mechanisms | Source |

|---|---|---|---|

| Flavobacterium columnare | Decreased gill rot morbidity; Improved gill histology | Strengthened gill antioxidant capacity and immunity | nih.gov |

| Aeromonas hydrophila | Decreased skin hemorrhage and lesions | Improved non-specific immunity; Modulation of NF-κB and TOR signaling pathways | nih.gov |

Regulation of Oxidative Stress and Cellular Homeostasis

DMSB plays a crucial role in managing oxidative stress and maintaining cellular balance within aquatic organisms by enhancing their endogenous antioxidant systems.

Upregulation of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Dietary supplementation with DMSB has been shown to significantly improve the activities of key antioxidant enzymes. nih.govsci-hub.se In studies on grass carp, DMSB increased the activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in both muscle and gill tissues. sci-hub.sesci-hub.se This upregulation of antioxidant enzymes is a critical defense mechanism against the harmful effects of reactive oxygen species (ROS). nih.gov

The enhancement of these enzyme activities appears to be linked to the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the antioxidant response. sci-hub.se By activating this pathway, DMSB promotes the transcription of genes for various antioxidant enzymes, thereby strengthening the organism's ability to neutralize oxidative threats. sci-hub.se

Modulation of Cellular Redox Status and Reactive Oxygen Species Scavenging

DMSB actively modulates the cellular redox status by reducing the levels of harmful Reactive Oxygen Species (ROS). sci-hub.se ROS are highly reactive molecules that can cause significant damage to cellular components if they accumulate. nih.gov In grass carp exposed to pathogens, DMSB supplementation led to a significant decrease in ROS production in the gills. sci-hub.se This demonstrates DMSB's capacity to scavenge these damaging molecules and maintain a healthy cellular redox environment. The regulation of redox homeostasis is essential for preventing oxidative damage and supporting normal physiological functions. mdpi.com

Alleviation of Oxidative Damage Indicators (e.g., Malondialdehyde, Protein Carbonyls)

A direct consequence of enhanced antioxidant activity and ROS scavenging is the reduction of oxidative damage markers. Malondialdehyde (MDA), a product of lipid peroxidation, and protein carbonyls (PC), a marker of protein oxidation, are key indicators of cellular damage. sci-hub.sesci-hub.se

Research has consistently shown that DMSB supplementation significantly decreases the levels of both MDA and PC in the tissues of aquatic organisms. sci-hub.sesci-hub.se In the gills of grass carp challenged with F. columnare, MDA and PC contents were markedly reduced in fish that received DMSB in their diet. sci-hub.se Similarly, in the muscle tissue of grass carp on a non-fish meal diet, DMSB supplementation effectively lowered MDA, PC, and ROS levels, indicating a reduction in muscle oxidative damage. sci-hub.se This alleviation of oxidative damage is fundamental to maintaining tissue integrity and function. sci-hub.se

| Parameter | Effect of DMSB Supplementation | Tissue | Associated Pathway | Source |

|---|---|---|---|---|

| Superoxide Dismutase (SOD) Activity | Increased | Muscle, Gills | Nrf2 signaling | sci-hub.sesci-hub.se |

| Catalase (CAT) Activity | Increased | Muscle, Gills | Nrf2 signaling | sci-hub.sesci-hub.se |

| Glutathione Peroxidase (GPx) Activity | Increased | Muscle, Gills | Nrf2 signaling | sci-hub.sesci-hub.se |

| Reactive Oxygen Species (ROS) | Decreased | Muscle, Gills | - | sci-hub.sesci-hub.se |

| Malondialdehyde (MDA) | Decreased | Muscle, Gills | - | sci-hub.sesci-hub.se |

| Protein Carbonyls (PC) | Decreased | Muscle, Gills | - | sci-hub.sesci-hub.se |

Impact on Muscle Quality Attributes and Organoleptic Characteristics

DMSB also has a positive impact on the flesh quality of fish, which is a critical factor for consumer acceptance and market value.

Alterations in Muscle Fiber Density and Physical Properties (e.g., Tenderness, Water-Holding Capacity)

This compound (Br-DMPT) has been shown to significantly improve the physical properties of fish muscle, which are key determinants of flesh quality and consumer acceptance. sci-hub.se Studies in on-growing grass carp (Ctenopharyngodon idella) fed non-fish meal diets demonstrated that supplementation with Br-DMPT led to notable enhancements in muscle tenderness and water-holding capacity. researchgate.netfao.org

The improvement in tenderness is evidenced by a lower shear force required to cut through the muscle tissue. sci-hub.se Concurrently, an increased water-holding capacity indicates that the muscle retains more moisture, contributing to a juicier and more desirable texture. researchgate.net These physical changes are also associated with a higher muscle pH and reduced cooking loss. sci-hub.se The underlying mechanism for these improvements may be linked to the compound's ability to mitigate oxidative damage within the muscle tissue, as oxidative stress can negatively impact tenderness and pH. sci-hub.se

Table 1: Effects of this compound on Muscle Physical Properties in Grass Carp

| Physical Property | Observed Effect | Source |

|---|---|---|

| Tenderness | Increased (Lower shear force) | sci-hub.seresearchgate.net |

| Water-Holding Capacity | Increased | researchgate.netfao.org |

| pH | Increased | researchgate.netfao.org |

| Cooking Loss | Decreased | sci-hub.se |

Modulation of Flavor-Related Free Amino Acid and Nucleotide Profiles

In grass carp, dietary supplementation with Br-DMPT led to a significant increase in the concentration of specific FAAs associated with desirable taste characteristics. fao.org Notably, there was an increase in umami- and sweet-tasting amino acids. researchgate.net This includes a rise in aspartic acid and glutamic acid (responsible for umami taste) and serine, alanine, and glycine (B1666218) (responsible for sweet taste). researchgate.netfao.org This alteration in the FAA profile contributes to a more palatable and flavorful product, potentially giving freshwater species a more desirable "seafood" flavor. everrisinggroup.com Furthermore, the compound has been noted to promote the accumulation of inosinic acid (IMP), a key flavor-enhancing nucleotide that contributes to the savory or umami taste of fish and meat. made-in-china.com

Table 2: Modulation of Flavor-Related Compounds by this compound

| Compound Type | Specific Compound | Taste Profile | Effect | Source |

|---|---|---|---|---|

| Free Amino Acids (FAAs) | Aspartic acid | Umami | Increased | researchgate.netfao.org |

| Glutamic acid | Umami | Increased | researchgate.netfao.org | |

| Serine | Sweet | Increased | researchgate.netfao.org | |

| Alanine | Sweet | Increased | researchgate.netfao.org | |

| Glycine | Sweet | Increased | researchgate.netfao.org | |

| Nucleotide | Inosinic acid (IMP) | Umami | Increased | made-in-china.com |

Chemoattractant Properties and Behavioral Responses

This compound and its natural counterpart, DMPT, are renowned for their potent chemoattractant capabilities in a wide range of aquatic species. efinegroup.comfeedstim.com This property is rooted in its ability to effectively stimulate the chemical sensory systems of these animals, leading to pronounced behavioral changes related to feeding. everrisinggroup.combouillettes-dependance-baits.com

Activation of Olfactory and Gustatory Receptors in Aquatic Species

The compound acts as a powerful signaling molecule that activates the sense of smell and taste in aquatic animals. everrisinggroup.commade-in-china.com Research has shown that DMPT can be detected at very low concentrations, triggering a strong stimulation of the olfactory and gustatory nerves. everrisinggroup.com In studies involving carp, DMPT was found to induce significantly stronger neural activity in the olfactory tract compared to other known attractants like L-glutamine. bouillettes-dependance-baits.com This suggests that fish may possess specific chemoreceptors in their olfactory and gustatory organs that are highly sensitive to this compound. bouillettes-dependance-baits.com The unique molecular structure of DMPT is believed to be responsible for its high efficacy as a ligand for these aquatic taste and smell receptors. everrisinggroup.com

Induction of Feeding Stimulatory Behavior and Aggregation

The activation of sensory receptors by this compound translates directly into a powerful feeding stimulus. bouillettes-dependance-baits.com It is considered one of the most effective feed attractants for both freshwater and saltwater species. efinegroup.comfeedstim.com The presence of the compound in water strongly promotes striking and biting behavior in fish such as goldfish, carp, and crucian carp. bouillettes-dependance-baits.com Its attractant effect has been shown to be superior to many other substances used in aquaculture feeds. efinegroup.com For instance, the stimulatory effect of DMPT is reportedly 1.25 times more effective than choline (B1196258) chloride, 2.56 times more than betaine, and significantly more potent than glutamine at various concentrations. efinegroup.combouillettes-dependance-baits.com This potent stimulation increases feed intake and can be used to improve the acceptance of artificial feeds, particularly for carnivorous species. everrisinggroup.com

Table 3: Comparative Efficacy of DMPT as a Feeding Attractant

| Compound | Relative Attractant Efficacy Compared to DMPT | Source |

|---|---|---|

| DMPT | Baseline | efinegroup.com |

| Glutamine | Less effective | efinegroup.combouillettes-dependance-baits.com |

| Choline chloride | DMPT is ~1.25x more effective | efinegroup.com |

| Betaine | DMPT is ~2.56x more effective | efinegroup.com |

| Methyl-methionine | DMPT is ~1.42x more effective | efinegroup.com |

Molecular and Cellular Mechanisms of Action of 2 Carboxyethyl Dimethylsulfonium Bromide

Interaction with Target of Rapamycin (TOR) Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular pathway that plays a pivotal role in regulating cell growth, proliferation, and protein synthesis in response to nutrients, growth factors, and cellular energy levels.

Studies in on-growing grass carp (B13450389) (Ctenopharyngodon idella) have demonstrated that (2-Carboxyethyl)dimethylsulfonium Bromide can influence the TOR signaling pathway. nih.govnih.govnih.govmdpi.com Dietary supplementation with this compound has been shown to upregulate the gene expression of anti-inflammatory cytokines, a response that is partially attributed to the activation of the TOR signaling pathway. nih.govnih.govmdpi.com The activation of TOR subsequently leads to the phosphorylation and activation of its downstream effectors, Ribosomal Protein S6 Kinase 1 (S6K1) and Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). nih.gov

The activation of the TOR/S6K1/4E-BP1 axis is a critical step in the initiation of protein synthesis. nih.gov By promoting the phosphorylation of S6K1 and 4E-BP1, this compound facilitates the translation of messenger RNAs (mRNAs) that are essential for cell growth and proliferation. nih.gov This mechanism is believed to contribute to the observed growth-promoting effects of the compound in fish. nih.gov

Table 1: Effects of this compound on the TOR Signaling Pathway

| Component | Effect of this compound | Reference |

|---|---|---|

| TOR | Activation | nih.gov |

| S6K1 | Activation | nih.gov |

| 4E-BP1 | Activation | nih.gov |

Modulation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. It controls the expression of a wide array of genes that encode for antioxidant enzymes and cytoprotective proteins, thereby protecting cells from oxidative stress.

Research has indicated that this compound can enhance the antioxidant status of muscle tissue in grass carp by activating the Nrf2 signaling pathway. nih.gov This activation leads to an increase in the activities and gene expression levels of various antioxidant enzymes. nih.gov The mechanism of action involves the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), and its subsequent translocation into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. nih.gov

This compound has been shown to alleviate oxidative damage in the intestine, an effect that is partially mediated through the activation of the Nrf2 signaling pathway. By bolstering the cellular antioxidant defense system, this compound helps to mitigate the detrimental effects of reactive oxygen species (ROS).

Table 2: Effects of this compound on the Nrf2 Signaling Pathway

| Component/Process | Effect of this compound | Reference |

|---|---|---|

| Nrf2 | Activation | nih.gov |

| Antioxidant Enzyme Activities | Increased | nih.gov |

| Antioxidant Enzyme Gene Expression | Increased | nih.gov |

Influence on Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a crucial regulator of the immune and inflammatory responses. It controls the expression of a multitude of genes involved in inflammation, including pro-inflammatory cytokines, chemokines, and adhesion molecules.

Studies have revealed that this compound can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govnih.govnih.govmdpi.com In grass carp, dietary supplementation with this compound has been found to downregulate the gene expression of pro-inflammatory cytokines. nih.govnih.govnih.govmdpi.com This inhibitory effect is, in part, mediated through the suppression of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). nih.gov

By preventing the degradation of IκBα, this compound sequesters the NF-κB p65 and c-Rel subunits in the cytoplasm, thereby blocking their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes. nih.gov This modulation of the NF-κB pathway contributes to the compound's ability to ameliorate inflammation. nih.gov

Table 3: Effects of this compound on the NF-κB Signaling Pathway

| Component | Effect of this compound | Reference |

|---|---|---|

| IKKβ | Inhibition | nih.gov |

| IκBα | Inhibition of Degradation | nih.gov |

| NF-κBp65 and c-Rel | Inhibition of Nuclear Translocation | nih.gov |

Research Methodologies and Analytical Approaches for 2 Carboxyethyl Dimethylsulfonium Bromide Studies

Design and Execution of Controlled Dietary Intervention Trials in Aquatic Species

Controlled dietary intervention trials are fundamental to understanding the in vivo effects of (2-Carboxyethyl)dimethylsulfonium Bromide in aquatic species. These studies are meticulously designed to assess the compound's impact on growth, health, and physiological responses.

A common experimental design involves randomly distributing a significant number of fish, such as grass carp (B13450389) (Ctenopharyngodon idella), into multiple experimental groups with several replicates per group. nih.govbohrium.com For instance, studies have utilized up to 540 fish, divided into six groups with three replicates each, to ensure statistical power. nih.govbohrium.com The fish are typically acclimated to laboratory conditions for a period, often around 28 days, before the commencement of the feeding trial. colab.ws

The dietary treatments usually consist of a control group receiving a standard fish meal-based diet and other groups receiving diets where fish meal is partially or fully replaced by plant-based proteins. nih.govbohrium.com this compound is then supplemented at graded levels to the plant-based diets. nih.govbohrium.com The feeding trials are conducted over a substantial period, such as 60 days, during which the fish are fed to apparent satiation multiple times a day. nih.govcolab.ws Environmental parameters like water temperature, pH, and dissolved oxygen are closely monitored and maintained within optimal ranges. colab.ws

In Vitro Models for Elucidating Cellular and Molecular Mechanisms

While in vivo studies provide systemic insights, in vitro models are crucial for dissecting the specific cellular and molecular mechanisms of action of this compound. These models allow for controlled experiments that can isolate and identify direct effects on cells and tissues.

Although specific in vitro studies focusing solely on this compound are not extensively detailed in the provided search context, the principles of such research can be inferred from standard toxicological and pharmacological research. Generally, cell lines derived from relevant fish tissues, such as hepatocytes (liver cells) or intestinal epithelial cells, would be utilized.

These cell cultures can be exposed to varying concentrations of this compound to assess a range of cellular responses. Key areas of investigation would include cytotoxicity assays to determine the compound's safety profile at a cellular level, and mechanistic studies to explore its influence on specific signaling pathways. For example, based on in vivo findings, in vitro studies could investigate the compound's direct effects on the NF-κB and TOR signaling pathways in immune cells. nih.gov Gene and protein expression analysis within these cell lines would provide direct evidence of the compound's molecular targets.

Advanced Omics Technologies in Metabolic and Transcriptomic Profiling

Omics technologies offer a high-throughput and comprehensive approach to understanding the systemic effects of this compound.

Metabolomics is employed to obtain a global profile of the small-molecule metabolites in a biological system, providing a functional readout of the physiological state. In the context of this compound research, metabolomics can reveal alterations in metabolic pathways in response to dietary supplementation. This can involve the analysis of various tissues, such as muscle, to understand the compound's impact on flesh quality and nutrient composition. colab.ws

Advanced analytical platforms, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are utilized for the separation and detection of a wide range of metabolites. The resulting data is then subjected to sophisticated statistical analysis to identify metabolites that are significantly altered by the dietary intervention. These differential metabolites can then be mapped to specific metabolic pathways to elucidate the underlying biochemical changes. For instance, studies have shown that supplementation with this compound can improve muscle nutritive value by increasing the content of beneficial fatty acids and certain amino acids. colab.ws

Table 1: Impact of this compound on Muscle Composition of Grass Carp

| Parameter | Control (No Supplement) | Supplemented Group |

|---|---|---|

| Crude Protein | Lower | Higher |

| Crude Lipid | Lower | Higher |

| Docosahexaenoic acid (DHA) | Lower | Higher |

| Eicosapentaenoic acid (EPA) | Lower | Higher |

| Umami-related Amino Acids | Lower | Higher |

| Sweet-related Amino Acids | Lower | Higher |

Transcriptomics, primarily through RNA-sequencing (RNA-seq), is a powerful tool for analyzing the expression levels of thousands of genes simultaneously. This methodology is applied in studies of this compound to understand its influence on gene regulation in various tissues, including immune organs like the head kidney, spleen, and skin. nih.gov

The general workflow for a transcriptomic analysis involves the extraction of total RNA from tissue samples, followed by library preparation and sequencing. The resulting sequence reads are then mapped to a reference genome or assembled de novo to quantify the expression level of each gene. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in response to the compound.

In studies of this compound, transcriptomic analysis has been instrumental in revealing its modulatory effects on key signaling pathways. For example, it has been shown to influence the expression of genes involved in the NF-κB and TOR signaling pathways, which are critical for immune function and inflammation. nih.gov Furthermore, transcriptomics has shed light on the compound's role in enhancing the antioxidant status of fish by upregulating the expression of antioxidant enzyme genes, potentially through the activation of the Nrf2 signaling pathway. colab.ws

Biochemical and Immunological Assays for Physiological Parameters

A variety of biochemical and immunological assays are employed to quantify specific physiological responses to this compound supplementation. These targeted assays provide quantitative data on enzyme activities, immune parameters, and markers of oxidative stress.

Biochemical assays are used to measure the activity of various enzymes and the concentration of different metabolites. For example, to assess the antioxidant status, the activities of enzymes such as catalase and glutathione (B108866) peroxidase are measured. colab.ws Markers of oxidative damage, including reactive oxygen species (ROS), malondialdehyde (MDA), and protein carbonyl levels, are also quantified. nih.gov In the context of flesh quality, biochemical assays are used to determine the proximate composition of muscle, including moisture, crude protein, crude lipid, and ash content. colab.ws

Immunological assays are critical for evaluating the immune-modulating effects of the compound. These include measuring the activity of non-specific immune enzymes like lysozyme (B549824) and acid phosphatase. nih.govnih.gov The levels of key immune molecules such as complement 3 (C3), complement 4 (C4), and immunoglobulin M (IgM) are also quantified to assess the humoral immune response. nih.govnih.gov Furthermore, the expression of pro- and anti-inflammatory cytokines can be measured at the protein level using techniques like ELISA to provide a detailed picture of the inflammatory response. nih.gov

Table 2: Key Biochemical and Immunological Parameters Measured in this compound Studies

| Assay Type | Parameter Measured |

|---|---|

| Biochemical | Antioxidant Enzyme Activity (e.g., Catalase) |

| Oxidative Damage Markers (e.g., MDA) | |

| Muscle Composition (e.g., Crude Protein) | |

| Flesh Quality (e.g., pH, Tenderness) | |

| Immunological | Lysozyme Activity |

| Acid Phosphatase Activity | |

| Complement C3 and C4 Levels | |

| Immunoglobulin M (IgM) Levels |

Histopathological and Morphological Assessments of Organ Systems (e.g., Gills, Intestine, Immune Organs)

Histopathological and morphological assessments provide crucial information on the structural integrity of tissues and organs in response to dietary this compound. These analyses can reveal both beneficial and potential adverse effects at the tissue level.

For these assessments, tissue samples from organs such as the gills, intestine, and immune organs (e.g., head kidney, spleen) are collected, fixed in a suitable preservative like 10% neutral buffered formalin, and then processed for histological examination. This typically involves embedding the tissues in paraffin, sectioning them into thin slices, and staining them with histological stains like hematoxylin (B73222) and eosin (B541160) (H&E).

In studies involving this compound, histopathological examination of the gills has been used to assess the protective effects against pathogens. For instance, researchers have observed improved gill histological symptoms in fish supplemented with the compound following a bacterial challenge. nih.gov Morphological assessment of the intestine is also a key component, with studies examining the impact of the compound on intestinal structural integrity, including villus height and crypt depth, which are important indicators of gut health and nutrient absorption capacity. The histological structure of immune organs is also examined to identify any changes in cellular composition or architecture that may correlate with the observed immunological responses.

Techniques for Quantification and Detection in Biological Matrices

The accurate quantification and detection of this compound and related sulfonium (B1226848) compounds in complex biological matrices are crucial for understanding their metabolic fate and physiological roles. Due to the polar and zwitterionic nature of these molecules, specialized analytical techniques are required to achieve satisfactory retention, separation, and sensitivity. The primary methods employed are based on liquid chromatography coupled with mass spectrometry, with careful consideration given to sample preparation to minimize matrix effects.

Chromatographic and Detection Methods

Hydrophilic Interaction Liquid Chromatography (HILIC) is a preferred technique for the separation of highly polar compounds like this compound. researchgate.net Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes. researchgate.netnih.gov This methodology is particularly well-suited for zwitterionic compounds, providing good peak shape and resolution. researchgate.net

Coupling HILIC with tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for detection. researchgate.net Electrospray ionization (ESI) is a commonly used ionization source for such polar molecules, typically operating in the positive ion mode to detect the sulfonium cation. ijrpas.com The use of tandem mass spectrometry allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, significantly enhancing the specificity and reducing background noise. ajpaonline.com

While less common for this specific type of compound, High-Performance Liquid Chromatography (HPLC) with other detectors, such as Diode Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD), has been validated for the quantification of other small molecules in biological fluids and could be adapted. researchgate.netnih.gov However, these methods may lack the sensitivity and selectivity of MS/MS, especially for trace-level analysis.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from biological matrices such as plasma, urine, and tissue homogenates. researchgate.netmdpi.com Common techniques include:

Protein Precipitation (PPT): For plasma or serum samples, PPT is a straightforward method to remove the bulk of proteins. researchgate.net This is typically achieved by adding a water-miscible organic solvent like acetonitrile (B52724) or methanol. d-nb.info After centrifugation, the supernatant containing the analyte of interest can be further processed or directly injected into the LC-MS system. researchgate.net

Liquid-Liquid Extraction (LLE): LLE can be employed to partition the analyte from the aqueous biological fluid into an immiscible organic solvent. nih.gov The choice of solvent is critical and depends on the polarity of the target compound.

Solid-Phase Extraction (SPE): SPE offers a more selective cleanup compared to PPT and LLE. mdpi.com Different sorbent chemistries can be used to retain the analyte while interferences are washed away, followed by elution of the purified analyte.

For urine samples, a simple "dilute-and-shoot" approach, where the sample is diluted with the mobile phase and then injected, can sometimes be effective, especially with the high selectivity of MS/MS detection. dergipark.org.tr

Method Validation and Performance

Analytical methods for the quantification of small molecules in biological matrices must be validated to ensure reliability. ajpaonline.comamazonaws.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.comresearchgate.net For this compound and similar compounds, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response. nih.gov

The following interactive data tables summarize typical parameters and findings from analytical methods developed for structurally similar polar compounds in biological matrices, which can be considered indicative for the analysis of this compound.

Table 1: Representative LC-MS/MS Method Parameters for Polar Analytes in Biological Fluids

| Parameter | Plasma/Serum | Urine |

|---|---|---|

| Chromatography | HILIC | HILIC or Reversed-Phase |

| Column | Zwitterionic or Amide-based | C18 or Zwitterionic |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | Acetonitrile/Water with acid (e.g., formic acid) |

| Detection | ESI-MS/MS (Positive Ion Mode) | ESI-MS/MS (Positive Ion Mode) |

| Sample Preparation | Protein Precipitation (Acetonitrile) | Dilution with mobile phase |

Table 2: Typical Method Validation Results for Quantification of Polar Analytes in Biological Matrices

| Validation Parameter | Typical Performance |

|---|---|

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 5 - 50 nmol/L |

| Limit of Quantification (LOQ) | 15 - 150 nmol/L |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | 85 - 115% |

Comparative Studies and Broader Environmental Context of 2 Carboxyethyl Dimethylsulfonium Bromide

Comparative Efficacy and Synergistic Effects with Other Bioactive Feed Additives

(2-Carboxyethyl)dimethylsulfonium Bromide, a synthetic form of Dimethylpropiothetin (DMPT), has demonstrated superior efficacy as a feed attractant when compared to several other well-known bioactive compounds used in aquaculture. As a fourth-generation attractant, its performance has been quantitatively measured against other substances. Research indicates that the attractant effect of DMPT is approximately 2.56 times more potent than betaine, 1.56 times more than glutamine, 1.42 times more than methyl-methionine, and 1.25 times more effective than choline (B1196258) chloride. efinegroup.com While glutamine is considered one of the most effective amino acid attractants, DMPT has been shown to be superior. efinegroup.com The characteristic flavor and attractant properties of natural ingredients like scallops are largely derived from their endogenous DMPT content. efinegroup.com

Beyond direct comparative efficacy as a chemoattractant, this compound exhibits significant synergistic effects when incorporated into complex feed formulations, particularly those designed to reduce or eliminate fish meal. In studies on grass carp (B13450389) (Ctenopharyngodon idella) fed non-fish meal (NFM) diets, the inclusion of this compound helped to mitigate the adverse effects associated with such diets, elevating the performance of the sustainable feed to a level comparable with traditional fish meal (FM) based diets. nih.gov The addition of this compound to NFM diets resulted in significant improvements in the immune function of immune organs (head kidney, spleen, and skin), enhancing disease resistance. nih.gov Strikingly, many of the measured immune parameters in fish fed an NFM diet supplemented with the compound showed no statistical difference from those of fish fed a standard FM diet, indicating a powerful synergistic effect with the alternative protein sources to restore complex biological functions. nih.gov This suggests that the compound works in concert with the nutrients in plant-based or other alternative protein feeds to create a final product that is more than the sum of its parts, effectively bridging the nutritional and functional gap left by the removal of fish meal.

Application in Sustainable Aquaculture Feed Formulations, particularly Non-Fish Meal Diets

The drive for sustainability in aquaculture has necessitated a reduction in the industry's reliance on fish meal, prompting research into alternative feed formulations. This compound has emerged as a key additive in this transition, proving instrumental in the success of non-fish meal (NFM) diets. Its application allows for the better utilization of inexpensive protein sources, thereby reducing feed costs and alleviating the pressure on wild fish stocks. efinegroup.com

Extensive research on grass carp (Ctenopharyngodon idella) has detailed the beneficial effects of supplementing NFM diets with this compound. These studies show that the compound not only enhances growth but also significantly improves flesh quality, which is a critical factor for market acceptance. researchgate.net When added to NFM diets, it increased muscle protein and lipid content, improved the profile of healthy fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), and enhanced flavor by increasing the concentration of umami and sweet-related amino acids. researchgate.netsci-hub.se Furthermore, physical properties of the muscle, such as tenderness and water-holding capacity, were improved. researchgate.netsci-hub.se Importantly, for many of these quality parameters, no significant difference was observed between the group fed an NFM diet with an appropriate level of this compound and the control group fed a traditional fish meal diet. researchgate.netsci-hub.se

The tables below present synthesized data from studies on grass carp, illustrating the compound's impact on muscle quality and health status when used in NFM diets.

Table 1: Effect of this compound on Muscle Composition in Grass Carp Fed Non-Fish Meal Diets

| Parameter | Non-Fish Meal Diet (Control) | Non-Fish Meal Diet + Br-DMPT | Fish Meal Diet (Reference) | Source |

|---|---|---|---|---|

| Crude Protein (% wet weight) | Lower | Significantly Increased | Comparable to NFM+Br-DMPT | researchgate.netsci-hub.se |

| Crude Lipid (% wet weight) | Lower | Significantly Increased | Comparable to NFM+Br-DMPT | researchgate.netsci-hub.se |

| Umami Amino Acids (e.g., Asp, Glu) | Lower | Significantly Increased | Comparable to NFM+Br-DMPT | researchgate.netsci-hub.se |

| Sweet Amino Acids (e.g., Gly, Ala) | Lower | Significantly Increased | Comparable to NFM+Br-DMPT | researchgate.netsci-hub.se |

| EPA (Eicosapentaenoic acid) | Lower | Increased | Comparable to NFM+Br-DMPT | sci-hub.se |

| DHA (Docosahexaenoic acid) | Lower | Increased | Comparable to NFM+Br-DMPT | sci-hub.se |

Table 2: Effect of this compound on Health & Immune Parameters in Grass Carp Fed Non-Fish Meal Diets

| Parameter | Non-Fish Meal Diet (Control) | Non-Fish Meal Diet + Br-DMPT | Fish Meal Diet (Reference) | Source |

|---|---|---|---|---|

| Muscle Antioxidant Enzyme Activity | Lower | Significantly Increased | Comparable to NFM+Br-DMPT | researchgate.netsci-hub.se |

| Immune Organ Structural Integrity | Compromised | Enhanced (increased antioxidant status, inhibited apoptosis) | Not specified | bohrium.com |

| Lysozyme (B549824) & Complement 3 (Immune components) | Lower | Significantly Improved | Comparable to NFM+Br-DMPT | nih.gov |

| Disease Resistance (vs. A. hydrophila) | Lower | Significantly Improved | Comparable to NFM+Br-DMPT | nih.gov |

| Gill Health (vs. F. columnare) | Lower | Significantly Protected (strengthened antioxidant capacity & immunity) | Not specified | nih.gov |

Role in Osmoregulation and Stress Adaptation in Diverse Aquatic Environments

Aquatic animals are constantly subjected to various environmental stressors, including pathogens, poor water quality, and fluctuations in salinity. This compound has been shown to play a significant role in enhancing the ability of fish to adapt to and withstand these challenges. Its primary documented contribution to stress adaptation lies in bolstering the animal's antioxidant and immune systems. bohrium.comnih.gov In studies where grass carp were challenged with pathogens after a feeding trial, dietary supplementation with the compound significantly decreased morbidity and improved histological symptoms in the gills and other immune organs. nih.govnih.gov This protective effect is linked to its ability to increase the activities of antioxidant enzymes and upregulate the gene expression of antibacterial peptides and anti-inflammatory cytokines. nih.govnih.gov By mitigating oxidative damage and strengthening immune defenses, the compound helps maintain the structural integrity and function of vital organs, making the fish more resilient to pathological stress. bohrium.com

In addition to its well-documented role in enhancing immune resilience, it has been suggested that DMPT can act as an osmotic pressure buffer within the animal's body. efinegroup.com This function would improve the endurance of aquatic animals to osmotic pressure shock, a critical challenge for euryhaline species that move between freshwater and saltwater environments, or for any aquatic animal facing rapid salinity changes. efinegroup.comfrontiersin.orgnih.gov Coping with osmotic stress is an energy-intensive process involving the regulation of water and ion balance across membranes in organs like the gills and kidneys. While the specific molecular mechanisms by which this compound may aid in osmoregulation are not yet fully elucidated in published research, its potential role as an osmoprotectant represents a significant area for future investigation.

Ecological Significance and Biogeochemical Cycling in Marine and Freshwater Ecosystems

This compound is a synthetic chemical compound, but it is the salt of a naturally occurring and ecologically vital metabolite: Dimethylsulfoniopropionate (DMSP). chemicalbook.com DMSP is produced in vast quantities, primarily by marine phytoplankton, algae, and some terrestrial and aquatic plants. chemicalbook.com In the marine environment, DMSP serves multiple functions for the organisms that produce it, including acting as an osmolyte, an antioxidant, and a grazing deterrent.

The broader ecological significance of this compound is tied to the biogeochemical cycling of its natural counterpart, DMSP, which is a cornerstone of the global sulfur cycle. researchgate.net DMSP is the main precursor to the climatically important gas dimethylsulfide (DMS). chemicalbook.com When phytoplankton cells are damaged or die, DMSP is released into the water column where it is catabolized by marine bacteria, a process that can lead to the production of DMS. researchgate.net

This biogenic DMS is then transferred from the ocean to the atmosphere, where it represents a major portion of the natural sulfur flux. researchgate.net In the atmosphere, DMS oxidizes to form sulfate (B86663) aerosols. These aerosols act as cloud condensation nuclei (CCN), influencing cloud formation and properties. The resulting clouds can affect the Earth's radiation budget by reflecting sunlight back into space, which has a potential cooling effect on the climate. This feedback loop, where marine phytoplankton influence climate through the production of DMSP and subsequent DMS, is a significant component of Earth's climate regulation system. Therefore, while this compound is used in controlled aquaculture settings, its natural analogue is deeply integrated into fundamental biogeochemical processes that shape the marine environment and influence global climate. researchgate.net

An in-depth analysis of future research avenues and translational applications is critical to fully realize the potential of the chemical compound this compound. This article outlines key areas of investigation, from fundamental molecular interactions to broad ecological impacts and therapeutic delivery systems.

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization methods for (2-Carboxyethyl)dimethylsulfonium Bromide?

- Methodological Answer : The compound is typically synthesized via quaternization of dimethyl sulfide with 3-bromopropionic acid under controlled pH (7–9) and temperature (40–60°C). Purification involves recrystallization from ethanol-water mixtures. Characterization requires 1H/13C NMR to confirm sulfonium formation (δ ~3.2–3.5 ppm for methyl groups) and mass spectrometry (ESI-MS) to verify molecular ion peaks (m/z 215.11 for [M-Br]+). FT-IR can identify carboxylate stretching (~1700 cm⁻¹). Always cross-reference with CAS data (20986-22-5) for spectral consistency .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Purity is validated via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Stability testing involves accelerated degradation studies: expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via UV-Vis (λmax ~210 nm) or NMR. Store desiccated at -20°C in amber vials to prevent hygroscopic degradation and light-induced sulfonium bond cleavage .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for aqueous solutions of this compound?

- Methodological Answer : Discrepancies may arise from pH variability (carboxylate protonation states) or ionic strength. Design a matrix of buffer conditions (pH 2–10) and measure half-life via kinetic HPLC . Use Arrhenius plots (25–60°C) to extrapolate shelf-life under standard conditions. Statistical analysis (e.g., ANOVA) identifies significant degradation factors. Reference controlled studies on analogous sulfonium salts (e.g., dimethyl-beta-propiothetin chloride ) for comparative insights .

Q. How does this compound participate in dimethylsulfide (DMS) production, and what models validate its biological role?

- Methodological Answer : In microbial systems (e.g., Emiliania huxleyi), the compound acts as a DMS precursor via enzymatic cleavage. In vitro assays use purified DMSP lyases (e.g., Alma1) incubated with the compound, quantifying DMS via gas chromatography (GC-FID/PFPD). For in vivo studies, apply isotopically labeled (13C/2H) analogs and track metabolite flux via LC-MS/MS . Environmental relevance is tested in mesocosm experiments simulating ocean surface conditions .

Q. What computational methods predict the reactivity of this compound in sulfur-transfer reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model sulfonium bond dissociation energies and transition states for nucleophilic attacks. Solvent effects (water, DMSO) are incorporated via COSMO-RS. Validate predictions with kinetic isotope effect (KIE) experiments and compare to analogous phosphonium salts (e.g., (4-Carboxybutyl)triphenylphosphonium bromide ). Use software like Gaussian or ORCA for reproducibility .

Methodological Considerations

- Data Analysis : For gene expression studies involving sulfonium-induced pathways, apply the 2(-ΔΔCt) method (qPCR) with normalization to housekeeping genes (e.g., GAPDH) .

- Ethical Reporting : Document synthesis hazards (bromide handling, Section 4.2 of Safety Data Sheets ) and adhere to institutional protocols for waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.